molecular formula C19H22FN5O3S B2574205 3-(3-fluorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide CAS No. 1797901-14-4

3-(3-fluorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide

Cat. No. B2574205
CAS RN: 1797901-14-4
M. Wt: 419.48
InChI Key: IEYJQQGWHFMRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-fluorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is a useful research compound. Its molecular formula is C19H22FN5O3S and its molecular weight is 419.48. The purity is usually 95%.
BenchChem offers high-quality 3-(3-fluorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-fluorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphodiesterase Inhibition and Antihypertensive Activity

A series of compounds including pyrazolo[3,4-d]pyrimidinones have been synthesized and evaluated for their inhibitory activity against specific types of phosphodiesterase enzymes. These compounds have shown significant enzymatic and cellular activity, and some have demonstrated notable in vivo oral antihypertensive effects. The structural modifications, particularly the presence of a propoxy group and other substituents, were critical for their activity, highlighting their potential for therapeutic applications in hypertension management (Dumaitre & Dodic, 1996).

Potential for Treating Cognitive Impairment

Another research focus is on aminopyrazolo[3,4-d]pyrimidinones as inhibitors of Phosphodiesterase 1 (PDE1), with a particular compound, ITI-214, showing promise for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. This compound has displayed potent inhibitory potency for PDE1 and has proceeded to Phase I clinical development, indicating its potential application in addressing cognitive impairment (Li et al., 2016).

Herbicide Activity

The chemical structure's relevance extends to the agricultural sector, where derivatives like flumetsulam have been utilized for their herbicidal activity. Metabolic pathways in plants like corn, wheat, and barley involve hydroxylation and glucose conjugation, showcasing the compound's mechanism of action and its potential for developing selective herbicides (Frear, Swanson, & Tanaka, 1993).

TRPV1 Antagonism for Pain Management

Research into TRPV1 antagonists has identified analogs of the subject compound as potent inhibitors of TRPV1 activation by various stimuli, including capsaicin, low pH, and elevated temperatures. These compounds have not only shown potential in vitro but also demonstrated analgesic activity in animal models, suggesting their application in pain management (Kim et al., 2018).

Synthesis Techniques and Chemical Properties

Further research has explored the synthesis and properties of related pyrazolopyrimidines, aiming to develop efficient synthetic routes and understand their chemical behavior. These studies contribute to the broader understanding of such compounds' chemical and pharmacological properties, laying the groundwork for future drug development and other applications (Tseng et al., 2019).

properties

IUPAC Name

3-[(3-fluorophenyl)sulfonylamino]-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O3S/c1-14-10-18-22-12-15(13-25(18)24-14)4-3-8-21-19(26)7-9-23-29(27,28)17-6-2-5-16(20)11-17/h2,5-6,10-13,23H,3-4,7-9H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYJQQGWHFMRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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